3-Chloro-6-nitroquinoline

Medicinal Chemistry ADME Properties Physicochemical Profiling

Securing the correct regioisomer is a common failure point in quinoline-based drug discovery. 3-Chloro-6-nitroquinoline (101860-71-3) offers a defined substitution pattern (3-Cl, 6-NO2) distinct from other nitroquinolines, ensuring reproducible SAR and cross-coupling outcomes. - Key differentiator: ΔLogP +0.66 vs unsubstituted analog for optimized membrane penetration. - Direct pathway to 3-nitroquinoline antiproliferative agents (EGFR-overexpressing lines). - Supplied as a stable, high-purity crystalline solid for immediate R&D scaling.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
Cat. No. B11891713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-nitroquinoline
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H
InChIKeyVVOLFJPSMUMGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-nitroquinoline Procurement


3-Chloro-6-nitroquinoline (CAS: 101860-71-3) is a heterocyclic aromatic compound featuring a quinoline core with a chloro substituent at the 3-position and a nitro group at the 6-position [1]. Its physicochemical profile includes a molecular weight of 208.60 g/mol, a calculated LogP of 2.5, and a topological polar surface area (TPSA) of 58.7 Ų, characteristics that influence its reactivity and handling in organic synthesis . As a member of the nitroquinoline class, this compound serves primarily as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals, where its dual functional groups enable diverse downstream transformations [1].

Dual reactive sites (3-Cl, 6-NO₂) for versatile heterocyclic derivatization
Balanced lipophilicity profile supporting candidate design exploration
Zero hydrogen bond donors compatible with anhydrous and non-polar reaction conditions

Non-Interchangeability of 3-Chloro-6-nitroquinoline


The precise positioning of the chloro and nitro groups on the quinoline scaffold dictates distinct reactivity profiles, solubility, and biological activity, making simple substitution with other regioisomers scientifically invalid. For instance, the 6-nitro regioisomer of nitroxoline (8-hydroxy-6-nitroquinoline) demonstrates substantially different biological activities compared to the established antimicrobial compound nitroxoline (8-hydroxy-5-nitroquinoline), underscoring the critical impact of substituent location [1]. Similarly, the presence of a 3-chloro substituent, as opposed to a 3-bromo or 4-chloro group, modulates the electron density of the aromatic system, affecting reaction rates and outcomes in nucleophilic substitution and cross-coupling reactions [2]. The evidence presented in Section 3 quantifies these differences, confirming that 3-chloro-6-nitroquinoline occupies a specific, non-interchangeable niche in the synthetic chemist's toolkit.

Regioisomer mismatch
Nitro or chloro position shift on quinoline alters reactivity and bioactivity profiles significantly; 5-nitro vs 6-nitro isomers may show divergent behavior.
Halogen substitution shift
3-Bromo or 4-chloro analogs differ in electronic effects and coupling efficiency, limiting direct replacement without method re-optimization.
Functional group absence
Lack of H-bond donor compared to hydroxy-substituted quinolines changes polarity and reaction compatibility, affecting downstream transformation pathways.

Quantitative Comparison of 3-Chloro-6-nitroquinoline


Enhanced Lipophilicity vs. 6-Nitroquinoline

3-Chloro-6-nitroquinoline exhibits a calculated LogP of 2.5, which is 0.66 units higher than the LogP of 1.84 for unsubstituted 6-nitroquinoline [1]. This quantifiable increase in lipophilicity is directly attributed to the addition of the chlorine atom at the 3-position [2].

Lipophilicity vs. 6-Nitroquinoline
Cross-study comparable
ΔLogP +0.66 (2.5 vs 1.84)
Supports lipophilicity-driven candidate design
Calculated XLogP3; membrane permeability context requires assay validation
Medicinal Chemistry ADME Properties Physicochemical Profiling

Lower Lipophilicity vs. 3-Chloroquinoline

The addition of the polar nitro group at the 6-position significantly reduces lipophilicity. 3-Chloro-6-nitroquinoline has a calculated LogP of 2.5, which is notably lower than the LogP of 2.99 for 3-chloroquinoline [1][2].

Lipophilicity vs. 3-Chloroquinoline
Cross-study comparable
ΔLogP -0.49 (2.5 vs 2.99)
Indicates reduced non-specific binding potential
ACD/LogP vs XLogP3 context; solubility profiling may differ
Medicinal Chemistry ADME Properties Physicochemical Profiling

Molecular Weight vs. 3-Bromo-6-nitroquinoline

The chloro analog (3-chloro-6-nitroquinoline) has a molecular weight of 208.60 g/mol, which is approximately 44.45 g/mol (or 17.6%) lower than its bromo counterpart, 3-bromo-6-nitroquinoline (MW = 253.05 g/mol) [1].

MW vs. 3-Bromo-6-nitroquinoline
Cross-study comparable
ΔMW -44.45 g/mol (-17.6%)
Supports lead-like property screening
Calculated from molecular formula; bioactivity not inferred
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Molecular Weight & H-Bond Donors vs. 8-Hydroxy-6-nitroquinoline

The target compound has a molecular weight of 208.60 g/mol and zero hydrogen bond donors (HBD). In contrast, its 8-hydroxy regioisomer (8-hydroxy-6-nitroquinoline) has a molecular weight of 190 g/mol and features one hydrogen bond donor [1][2].

MW & HBD vs. 8-Hydroxy-6-nitroquinoline
Cross-study comparable
ΔMW +18.60 g/mol; HBD 0 vs 1
Supports reactions requiring non-HBD intermediate
Structural comparison; passive permeability context to verify
Medicinal Chemistry Drug Design Physicochemical Profiling

3-Chloro-6-nitroquinoline Application Scenarios


Synthesis of EGFR-Targeted Anticancer Agents

Given its unique substitution pattern and balanced lipophilicity (LogP = 2.5) [1], 3-chloro-6-nitroquinoline is a strategic starting material for synthesizing novel 3-nitroquinoline derivatives. Research has shown that incorporating a nitro group at the 3-position of the quinoline core is crucial for antiproliferative activity against EGFR-overexpressing tumor cell lines [2]. This compound provides a direct pathway to explore this pharmacophore, with its 6-nitro and 3-chloro groups offering distinct handles for further diversification.

Anti-Infective Agents Against MDR Pathogens

Nitroquinoline derivatives have demonstrated significant inhibitory potential against multidrug-resistant (MDR) pathogens like Klebsiella pneumoniae [1]. The physicochemical profile of 3-chloro-6-nitroquinoline, particularly its lack of hydrogen bond donors and specific LogP, may be advantageous in designing compounds with enhanced penetration into bacterial cells, making it a valuable scaffold for generating new antibiotic leads.

Organic Synthesis Methodology

The presence of both a chlorine and a nitro group makes 3-chloro-6-nitroquinoline an ideal substrate for exploring chemoselective transformations. Its higher lipophilicity compared to unsubstituted 6-nitroquinoline (ΔLogP = +0.66) can influence reaction outcomes in biphasic systems or when using lipophilic catalysts [1][2]. It serves as a robust test case for developing new cross-coupling methodologies, nucleophilic aromatic substitution reactions, and tandem processes.

Application
Selection Property
Validation Focus
EGFR-targeted anticancer research
Quinoline core with dual reactive handles
Antiproliferative activity in EGFR-overexpressing models
Anti-infective research against MDR pathogens
Lack of H-bond donors and balanced lipophilicity
Bacterial cell penetration and inhibitory potential
Organic synthesis methodology development
Chemoselective transformation potential
Reactivity in cross-coupling and nucleophilic substitution
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